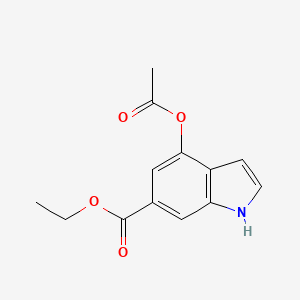

Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate

Description

Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate is an indole derivative featuring two key functional groups: an acetyloxy (-OAc) moiety at position 4 and an ethoxycarbonyl (-COOEt) ester at position 6. For instance, mthis compound (a methyl ester analog) is documented as a discontinued research chemical, suggesting interest in its ethyl counterpart for enhanced lipophilicity or metabolic stability .

Properties

IUPAC Name |

ethyl 4-acetyloxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(16)9-6-11-10(4-5-14-11)12(7-9)18-8(2)15/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRHYWCUERDEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN2)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646544 | |

| Record name | Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-81-9 | |

| Record name | Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate typically involves the esterification of 4-hydroxyindole-6-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The acetyloxy group can be introduced by acetylation using acetic anhydride in the presence of a base like pyridine. The reaction conditions usually involve refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles like amines or thiols can replace the acetyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The indole ring can interact with aromatic amino acids in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl Indole-6-Carboxylate (No 4-Substituent)

- Structure : Lacks the 4-acetyloxy group.

- Properties: Simpler structure with a single ethoxycarbonyl group at position 6. Molecular weight: 191.18 (C${11}$H${11}$NO$_2$) .

- Significance : Serves as a baseline for evaluating the impact of adding the 4-acetyloxy group on solubility, reactivity, or bioactivity.

Methyl 4-(Acetyloxy)-1H-Indole-6-Carboxylate

- Structure : Methyl ester at position 6 instead of ethyl.

- Properties: Molecular weight: ~233.22 (estimated for ethyl analog: C${13}$H${13}$NO$_4$).

4-(Ethoxycarbonyl)-1H-Indole-6-Carboxylic Acid

- Structure : Ethoxycarbonyl at position 4 and carboxylic acid at position 6.

- Properties: Molecular weight: 233.22 (C${12}$H${11}$NO$_4$) .

- Significance : Demonstrates how substituent position (4 vs. 6) and functional group (ester vs. acid) influence polarity and reactivity. The carboxylic acid group enhances hydrophilicity, favoring salt formation and aqueous solubility.

Substituent Position Isomerism

Ethyl 5-Methoxyindole-2-Carboxylate

- Structure : Methoxy at position 5 and ethoxycarbonyl at position 2.

- Properties : Highlights positional effects; electron-donating methoxy vs. electron-withdrawing acetyloxy groups alter electronic density on the indole ring, affecting interactions with biological targets .

Ethyl 2-(2-Bromo-4-Methoxyphenyl)-3-Cyclohexyl-1H-Indole-6-Carboxylate

Data Table: Key Structural Analogs and Properties

Biological Activity

Ethyl 4-(acetyloxy)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features an indole core with an ethyl ester group, an acetyloxy group, and a carboxylate group. Its molecular formula is C13H13NO4, and it has a molecular weight of approximately 247.25 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The indole ring can interact with aromatic amino acids in proteins, potentially altering their function and activity .

- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values indicating significant potency .

Anticancer Properties

This compound has been investigated for its anticancer properties:

- Cytotoxicity Assays : In vitro studies demonstrate that the compound has cytotoxic effects on human cancer cell lines. For instance, it showed an IC50 value of less than 10 µM against A549 cells and 5.7 µM against A375 cells .

- Mechanism Insights : The compound's ability to inhibit cell proliferation suggests it may interfere with signaling pathways critical for tumor growth, such as those involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Inhibition Studies : The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC) : Specific studies have reported MIC values that highlight its effectiveness against certain pathogens, suggesting potential applications in treating infections .

Study on Cytotoxic Effects

A study published in MDPI evaluated the cytotoxic effects of this compound using a brine shrimp assay. The lethal dose (LD50) was determined to be approximately 36 μg/mL, indicating significant toxicity towards living organisms .

Comparative Analysis with Related Compounds

A comparative study assessed the biological activities of structurally similar compounds. Ethyl 4-acetyloxy-1H-indole-6-carboxylate was found to have superior anticancer activity compared to other indole derivatives due to its unique functional groups that enhance its reactivity and biological interaction potential .

Summary Table of Biological Activities

| Activity Type | Observed Effect | IC50/LD50 Values |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell lines | A549: <10 µM; A375: 5.7 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC values vary by strain |

| Enzyme Interaction | Modulation of enzyme activity | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.